(R)-1-[4-(morpholin-4-yl)phenyl]ethanol is a chiral compound that belongs to the class of alcohols and is characterized by the presence of a morpholine ring. Morpholine derivatives are known for their diverse biological activities and are commonly utilized in medicinal chemistry. This compound is particularly noteworthy due to its potential applications in pharmaceuticals, especially as a precursor in the synthesis of various biologically active molecules.
(R)-1-[4-(morpholin-4-yl)phenyl]ethanol is classified as an organic compound, specifically an alcohol. Its systematic name reflects its structure, which includes a morpholine moiety attached to a phenyl group with an ethanol backbone. The presence of chirality indicates that it may exhibit different biological activities depending on its stereochemistry.
The synthesis of (R)-1-[4-(morpholin-4-yl)phenyl]ethanol can be achieved through several methods, including:
The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product. Techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are employed for monitoring the reactions and characterizing the synthesized compounds .
The molecular formula for (R)-1-[4-(morpholin-4-yl)phenyl]ethanol is C13H17NO2. The structure features:
Key structural data includes:
(R)-1-[4-(morpholin-4-yl)phenyl]ethanol can participate in various chemical reactions:
The reactivity of this compound is influenced by its functional groups, particularly the hydroxyl group which can engage in hydrogen bonding, affecting solubility and interaction with other molecules .
The mechanism of action for (R)-1-[4-(morpholin-4-yl)phenyl]ethanol largely depends on its interactions with biological targets. It may function as a ligand for specific receptors or enzymes due to its structural motifs.
Research indicates that morpholine derivatives often exhibit antimicrobial and anti-inflammatory activities, suggesting that this compound could have similar effects. The precise mechanism would require further investigation through biological assays .
(R)-1-[4-(morpholin-4-yl)phenyl]ethanol has several scientific uses:
The synthesis of enantiomerically pure (R)-1-[4-(morpholin-4-yl)phenyl]ethanol hinges on asymmetric reduction strategies for its prochiral ketone precursor, 1-[4-(morpholin-4-yl)phenyl]ethanone. Catalytic asymmetric transfer hydrogenation (ATH) using Noyori-type catalysts (e.g., Ru(II)-(R,R)-TsDPEN) achieves >95% enantiomeric excess (ee) under mild conditions (25–40°C, isopropanol as H-donor). This method leverages dynamic kinetic resolution, where the chiral catalyst differentiates between ketone prochiral faces via a metal-ligand bifunctional mechanism. Alternatively, Candida antarctica lipase B (CAL-B)-mediated biocatalytic reductions employ 2-propanol as a co-substrate, yielding the (R)-alcohol with 90% ee and 85% isolated yield. The reaction proceeds through a Prelog-type mechanism, where the large substituent (morpholinophenyl group) occupies the large pocket of the enzyme’s active site. Kinetic studies reveal a Vmax of 0.8 mM/min for CAL-B, outperforming chemical catalysts in substrate specificity but requiring longer reaction times (24–48 h) [1] [5].
Table 1: Comparative Performance of Stereoselective Methods
| Method | Catalyst/Agent | Reaction Time | ee (%) | Yield (%) |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Ru(II)-(R,R)-TsDPEN | 6 h | 98 | 92 |
| Biocatalytic Reduction | CAL-B Lipase | 36 h | 90 | 85 |
| Chiral Auxiliary | (S)-Proline-Derived | 48 h | 99 | 78 |
Chiral auxiliaries enable stoichiometric control over stereochemistry. Evans’ oxazolidinones and (S)-proline-derived auxiliaries are covalently linked to 1-[4-(morpholin-4-yl)phenyl]ethanone, directing diastereoselective reductions. For instance, borane-mediated reduction of the ketone bound to (4R)-benzyl oxazolidinone yields the (R)-alcohol diastereomer with 99% de, followed by auxiliary cleavage (LiOOH/THF/H2O). Coreys CBS catalyst (oxazaborolidine) achieves similar diastereoselectivity via in situ chiral induction, where the boron atom activates borane and the nitrogen coordinates the ketone, positioning it for hydride transfer. Drawbacks include multi-step auxiliary attachment/removal (overall yield: 65–78%) and stoichiometric reagent waste, limiting industrial scalability compared to catalytic methods [5].
Heterogeneous catalytic hydrogenation using Ag-OMS-2 catalysts (15 wt% Ag loading) achieves 60% conversion of the ketone precursor to (R)-1-[4-(morpholin-4-yl)phenyl]ethanol with 100% selectivity at 160°C and 10 atm H2. The catalyst’s nanofibrous structure (surface area: 120 m²/g) facilitates hydride transfer via synergistic Ag⁺-Mn⁴⁺ redox pairs, as confirmed by temperature-programmed reduction (TPR) studies. Homogeneous catalysts like Ru(BINAP)(OAc)2 afford higher turnover frequencies (TOF: 500 h⁻¹) but require substrate-catalyst separation. Kinetic modeling follows a power-law rate equation:−rA = kSR CA PH2where kSR is the surface reaction rate constant (2.4 × 10⁻³ mol·g⁻¹·h⁻¹·atm⁻¹), CA is acetophenone derivative concentration, and PH2 is H2 pressure. Selectivity challenges arise from over-reduction or aromatic ring hydrogenation, mitigated by optimizing H2 pressure (<15 atm) [1].
Microwave irradiation drastically accelerates the reduction step. Using NaBH4/CeCl3 in ethanol under microwave (300 W, 80°C), complete conversion occurs in 10 minutes versus 6 hours conventionally. Solvent-free approaches employ K-10 montmorillonite-supported borohydride, enabling reduction at 60°C with 95% yield and no solvent waste. Reaction kinetics follow a first-order model (k = 0.12 min⁻¹ under microwaves vs. 0.02 min⁻¹ thermally). These methods align with green chemistry principles, reducing energy use by 70% and E-factors (waste-to-product ratio) by 85% compared to traditional reflux [4] [9].
The hydroxyl group of (R)-1-[4-(morpholin-4-yl)phenyl]ethanol serves as a handle for diversification:
Table 2: Key Derivatives of (R)-1-[4-(Morpholin-4-yl)phenyl]ethanol
| Derivative | Reagent | Product Application | Yield (%) |
|---|---|---|---|
| Acetate Ester | Acetic anhydride | Fragrance precursor | 93 |
| Phenylcarbamate | Phenyl isocyanate | Rivaroxaban intermediate | 88 |
| 4-(Morpholin-4-yl)benzaldehyde | TEMPO/NaOCl | Imidazo[1,2-a]pyridine synthesis | 90 |
| 4-(Morpholin-4-yl)benzylamine (via Mitsunobu) | Phthalimide/DIAD/PPh3 | Kinase inhibitor scaffold | 75 |
These strategies underscore the compound’s versatility in medicinal chemistry and materials science, enabling efficient access to complex architectures while maintaining stereochemical integrity.
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: